molecular formula C22H14FN5O3S B12203213 N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B12203213
M. Wt: 447.4 g/mol
InChI Key: INTNGWFXVBMGBY-UHFFFAOYSA-N
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Description

N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a combination of oxadiazole, thiazole, and oxazole rings, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogens or other leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the oxadiazole, thiazole, and oxazole rings.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Properties

Molecular Formula

C22H14FN5O3S

Molecular Weight

447.4 g/mol

IUPAC Name

N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H14FN5O3S/c1-12-18(21-25-19(28-31-21)14-7-9-15(23)10-8-14)32-22(24-12)26-20(29)16-11-17(30-27-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,24,26,29)

InChI Key

INTNGWFXVBMGBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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